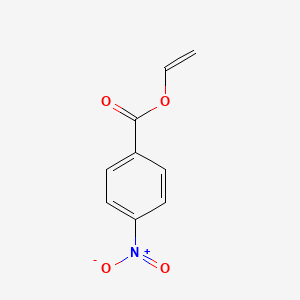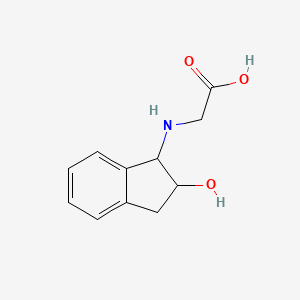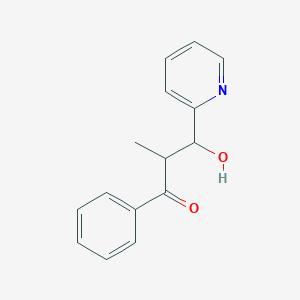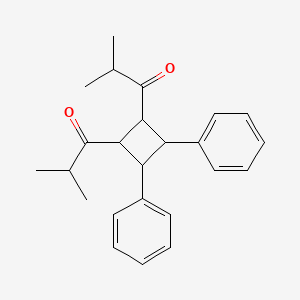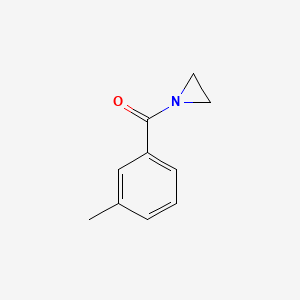
Aziridin-1-yl-(3-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridin-1-yl-(3-methylphenyl)methanone is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .
化学反应分析
Types of Reactions
Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .
科学研究应用
Aziridin-1-yl-(3-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Aziridine derivatives are explored for their use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Industry: The compound is used in the production of polymers and materials with specific properties, such as antimicrobial coatings and adhesives
作用机制
The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
相似化合物的比较
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring structure.
2-Methylaziridine: A methyl-substituted aziridine with similar reactivity.
Aziridin-1-yl oximes: Compounds with an oxime functional group attached to the aziridine ring.
Uniqueness
Aziridin-1-yl-(3-methylphenyl)methanone is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity.
属性
CAS 编号 |
2453-31-8 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
aziridin-1-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3 |
InChI 键 |
FAKPNCVFPWQGFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)N2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
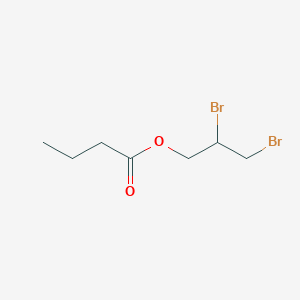
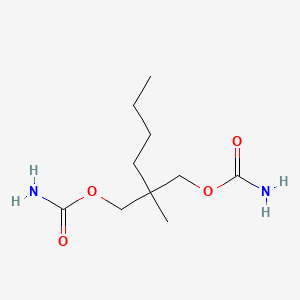
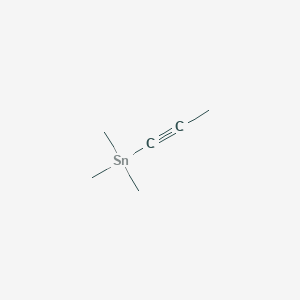
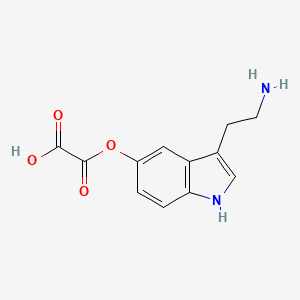
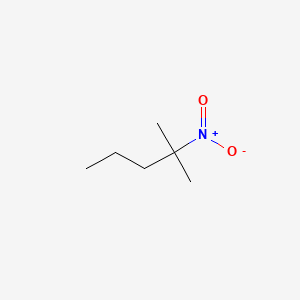
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
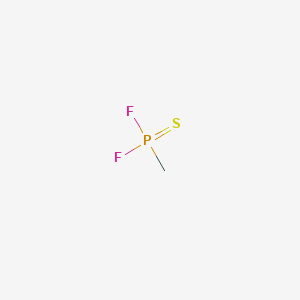
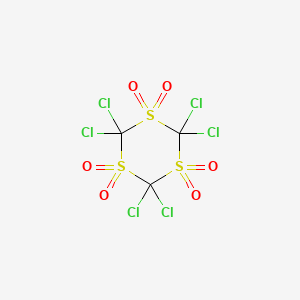
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
